Structural Differentiation: Beta-Oxo Nitrile vs. Alpha-Methyl Analog
The target compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, features a beta-oxo nitrile functional group, which is chemically distinct from the alpha-methyl substituent found in the analog 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile . This difference in molecular structure results in a molecular weight of 229.28 g/mol for the target compound, compared to 229.32 g/mol for the analog [1].
| Evidence Dimension | Molecular Structure and Weight |
|---|---|
| Target Compound Data | C13H15N3O, 229.28 g/mol |
| Comparator Or Baseline | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile (C14H19N3, 229.32 g/mol) |
| Quantified Difference | Different functional group (beta-oxo nitrile vs. alpha-methyl); molecular weight differs by 0.04 g/mol. |
| Conditions | Calculated from molecular formula. |
Why This Matters
The presence of the beta-oxo nitrile group offers different reactivity for further derivatization (e.g., Knoevenagel condensation, Michael addition) compared to an alpha-methyl group, providing synthetic chemists with a distinct toolbox for building complex molecules.
- [1] PubChem. (n.d.). 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Retrieved April 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/583375 View Source
